4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a benzene-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the benzene-1,3-diol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene-1,3-diol moiety can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
- 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
- 4-(4-(4-methylphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Uniqueness
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOVBFOMIECGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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